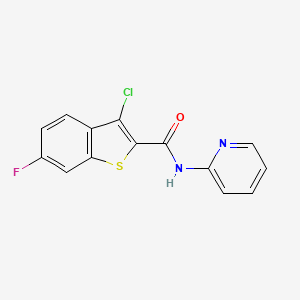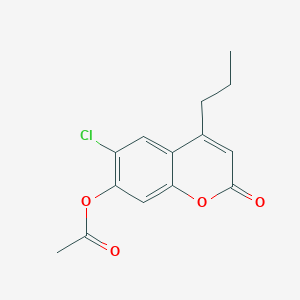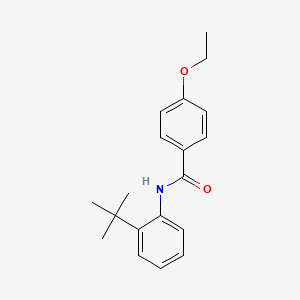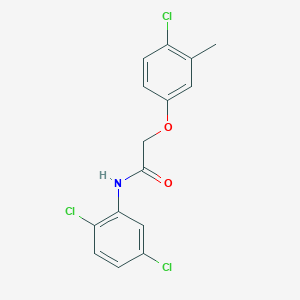
3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act through multiple pathways. In cancer, it induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. It also inhibits the cell cycle by downregulating cyclin D1 and upregulating p21. In inflammation, it inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. In neurological disorders, it reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, it inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the cell cycle. In inflammation, it reduces the production of pro-inflammatory cytokines and inhibits the NF-κB pathway. In neurological disorders, it reduces oxidative stress and inflammation and activates the Nrf2/ARE pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide in lab experiments include its potential therapeutic applications in various diseases, its ability to induce apoptosis and inhibit the proliferation of cancer cells, and its anti-inflammatory and neuroprotective effects. However, the limitations of using this compound in lab experiments include its low yield in the synthesis method, its complex mechanism of action, and the need for further research to fully understand its therapeutic potential.
Direcciones Futuras
There are several future directions for the research of 3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide. These include the development of more efficient synthesis methods to increase the yield, the investigation of its potential therapeutic applications in other diseases, the exploration of its mechanism of action in more detail, and the development of more potent and selective analogs. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its ability to induce apoptosis, inhibit the proliferation of cancer cells, and reduce inflammation and oxidative stress makes it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and therapeutic potential.
Métodos De Síntesis
The synthesis of 3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-3-chloro-6-fluoropyridine with 2-chlorobenzoic acid in the presence of a suitable coupling agent. The resulting intermediate is then treated with thiophene-2-carboxylic acid chloride to obtain the final product. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
3-chloro-6-fluoro-N-2-pyridinyl-1-benzothiophene-2-carboxamide has shown promising results in various scientific research studies. It has been studied extensively for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer, this compound has shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, it has shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
3-chloro-6-fluoro-N-pyridin-2-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-12-9-5-4-8(16)7-10(9)20-13(12)14(19)18-11-3-1-2-6-17-11/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVLVKVYSLLEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)


![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)


![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)

![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)
![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)

